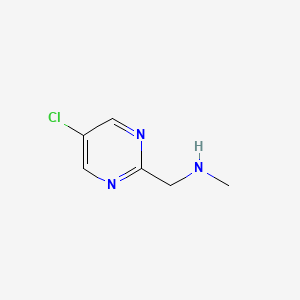

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(5-chloropyrimidin-2-yl)piperidin-4-one” is a chemical compound with a molecular weight of 211.65 . It is stored at room temperature and has a purity of 95%. It appears as a powder .

Synthesis Analysis

There is a study that describes the synthesis of a series of novel 1,2,4-triazolo . The compounds were obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with various bifunctional compounds under different experimental settings .Molecular Structure Analysis

The compound “(1S)-1-(5-chloropyrimidin-2-yl)ethanamine” has a molecular formula of C6H8ClN3 and a molecular weight of 157.60 g/mol . Its InChI code is “InChI=1S/C6H8ClN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m0/s1” and its InChIKey is "RIVDKPXWXNEIHC-BYPYZUCNSA-N" .Physical And Chemical Properties Analysis

The compound “(1S)-1-(5-chloropyrimidin-2-yl)ethanamine” has a topological polar surface area of 51.8 Ų and a complexity of 101 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Scientific Research Applications

Tautomerism and Molecular Interactions

Research into the tautomerism of nucleic acid bases, including pyrimidine derivatives similar to 1-(5-Chloropyrimidin-2-yl)-N-methylmethanamine, has shed light on how molecular interactions can influence the stability of different tautomeric forms. Studies have shown that changes in the environment of these bases, from inert to polar, can significantly alter their tautomeric equilibria. This research is crucial for understanding the biochemistry of nucleic acids and the potential biological significance of these tautomeric shifts, which could lead to spontaneous mutations by altering base pairing properties (Person et al., 1989).

DNA Methylation Inhibitors

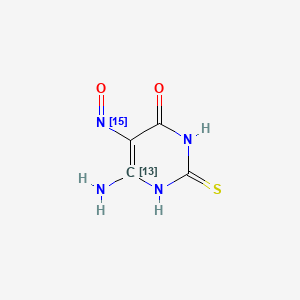

The development of DNA methyltransferase inhibitors, including compounds with pyrimidine structures, highlights the therapeutic potential of targeting epigenetic modifications in cancer treatment. These inhibitors have shown promise in restoring suppressor gene expression and exerting antitumor effects in both in vitro and in vivo models. This line of research is pivotal for advancing cancer therapy, particularly in understanding how modifications in DNA methylation patterns can be manipulated for therapeutic benefit (Goffin & Eisenhauer, 2002).

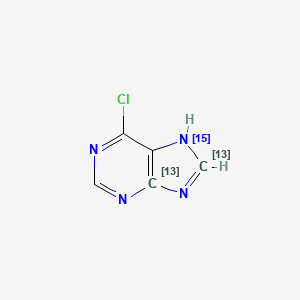

Fluorinated Pyrimidines in Cancer Treatment

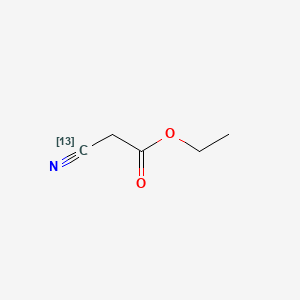

Fluorinated pyrimidines, such as 5-Fluorouracil, a widely used cancer treatment drug, have been extensively studied for their mechanisms of action and therapeutic applications. Research into the synthesis methods, including the incorporation of isotopes for studying drug metabolism and biodistribution, has provided insights into optimizing these compounds for more effective cancer treatment. The exploration of new roles for RNA and DNA modifying enzymes affected by fluorinated pyrimidines underscores the dynamic nature of cancer therapy research and the continuous search for more precise treatment modalities (Gmeiner, 2020).

Neurotransmitter Synthesis and Imaging Studies

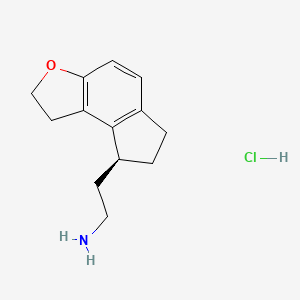

The study of analogs of tryptophan, which is structurally similar to the query compound, in relation to serotonin synthesis in the brain, showcases the potential for these compounds in neurological research. Such studies are crucial for understanding the regulation of neurotransmitters like serotonin and dopamine, which play significant roles in neuropsychiatric disorders. This research avenue holds promise for developing diagnostic and therapeutic tools for conditions like depression, anxiety, and other mood disorders (Diksic & Young, 2001).

Ectoine Biosynthesis in Halotolerant Organisms

Exploration into the biosynthesis of ectoine, a compound aiding in osmotic stress resistance in halotolerant microorganisms, reveals the importance of related pyrimidine compounds in environmental adaptability and potential biotechnological applications. Understanding the genetic and enzymatic pathways involved in ectoine production can lead to advancements in biotechnology, including the development of stress-resistant crops and novel bioactive compounds for cosmetic and pharmaceutical industries (Reshetnikov et al., 2011).

Mechanism of Action

Target of Action

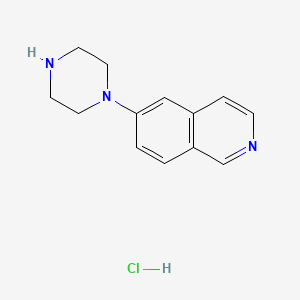

The primary target of 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is the G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound, as a GPR119 agonist, stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound’s action on GPR119 affects two key biochemical pathways. First, it stimulates the release of insulin from pancreatic β-cells, which helps to regulate blood glucose levels. Second, it promotes the secretion of the incretin GLP-1 in the gastrointestinal tract. GLP-1 is a hormone that stimulates insulin secretion and inhibits glucagon secretion, slowing gastric emptying and promoting satiety .

Pharmacokinetics

It is known that the compound’s efficacy in both acute and chronic in vivo rodent models of diabetes has been demonstrated

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of insulin release and the promotion of GLP-1 secretion. These actions help to regulate blood glucose levels, making the compound a potential treatment for type 2 diabetes .

properties

IUPAC Name |

1-(5-chloropyrimidin-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-8-4-6-9-2-5(7)3-10-6/h2-3,8H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXLXHBGNKBBDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=C(C=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271538 |

Source

|

| Record name | 5-Chloro-N-methyl-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944903-19-9 |

Source

|

| Record name | 5-Chloro-N-methyl-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-methyl-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B565719.png)

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)

![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)